molecular formula C43H42ClN3O13 B1239622 C-1027 Chromophore

C-1027 Chromophore

Cat. No. B1239622
M. Wt: 844.3 g/mol
InChI Key: DGGZCXUXASNDAC-VXNBTGQKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C-1027 Chromophore is a macrolide.

Scientific Research Applications

Antitumor Properties and Mechanism

C-1027 chromophore, known for its potent antitumor properties, functions by causing double-stranded DNA cleavages. It's a complex of a reactive enediyne chromophore and an apoprotein, where the chromophore interacts with DNA through radical-mediated hydrogen abstraction. This interaction is crucial for its biological activity, involving two key structural elements: the nine-membered enediyne moiety for DNA cleavage and the benzoxazine moiety for DNA intercalation (Inoue et al., 2006). Further, C-1027 exhibits a unique self-decomposition mechanism due to the chromophore's reactivity, which has implications for designing more stable and effective analogues (Usuki et al., 2004).

Structural Analysis and Design

Detailed structural analysis has revealed the solution structures of C-1027's apoprotein and its complex with the aromatized chromophore. The apoprotein consists of beta-sheets forming a hydrophobic pocket, which interacts with the chromophore. Understanding these structures aids in elucidating the mechanisms of chromophore stabilization and release by the apoprotein, essential for its antitumor activity (Tanaka et al., 2001).

Biosynthesis and Bioengineering

C-1027's biosynthesis is a complex process involving different enzymes and pathways. Cloning and characterization of its biosynthesis gene cluster have revealed an iterative type I polyketide synthase, unique to bacterial polyketide synthases. This discovery opens up possibilities for bioengineering novel analogues through gene manipulation (Liu et al., 2002). The apoprotein's role in self-resistance to the enediyne chromophore is also significant, as evidenced by experiments on gene disruption and expression analysis (Cui et al., 2009).

Molecular Dynamics Studies

Molecular dynamics simulations have been employed to investigate the chromophore's releasing mechanism from the C-1027 apoprotein. Insights into the local motions of key loops and residues have been gained, which are crucial for the chromophore's release and thus its antitumor effectiveness (Wang et al., 2010).

properties

Product Name

C-1027 Chromophore

Molecular Formula

C43H42ClN3O13

Molecular Weight

844.3 g/mol

IUPAC Name

[(1R,7S,12R,13E,20R)-7-amino-4-chloro-20-[5-(dimethylamino)-3,4-dihydroxy-6,6-dimethyloxan-2-yl]oxy-25-hydroxy-9-oxo-2,10-dioxatetracyclo[11.7.3.23,6.016,20]pentacosa-3(25),4,6(24),13(23),16,18-hexaen-14,21-diyn-12-yl] 7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carboxylate

InChI

InChI=1S/C43H42ClN3O13/c1-21-39(52)46-34-26(17-25(54-6)18-30(34)56-21)40(53)57-31-20-55-33(49)19-28(45)23-15-27(44)37(29(48)16-23)58-32-11-7-9-22(31)12-13-24-10-8-14-43(24,32)60-41-36(51)35(50)38(47(4)5)42(2,3)59-41/h8-10,14-18,28,31-32,35-36,38,41,48,50-51H,1,19-20,45H2,2-6H3,(H,46,52)/b22-9+/t28-,31-,32+,35?,36?,38?,41?,43+/m0/s1

InChI Key

DGGZCXUXASNDAC-VXNBTGQKSA-N

Isomeric SMILES

CC1(C(C(C(C(O1)O[C@]23C=CC=C2C#C/C/4=C\C#C[C@H]3OC5=C(C=C(C=C5Cl)[C@H](CC(=O)OC[C@@H]4OC(=O)C6=C7C(=CC(=C6)OC)OC(=C)C(=O)N7)N)O)O)O)N(C)C)C

Canonical SMILES

CC1(C(C(C(C(O1)OC23C=CC=C2C#CC4=CC#CC3OC5=C(C=C(C=C5Cl)C(CC(=O)OCC4OC(=O)C6=C7C(=CC(=C6)OC)OC(=C)C(=O)N7)N)O)O)O)N(C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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